molecular formula C21H21FN2O2S2 B2966016 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzenesulfonamide CAS No. 954672-00-5

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzenesulfonamide

Cat. No.: B2966016
CAS No.: 954672-00-5
M. Wt: 416.53
InChI Key: CEUQRNXTKIHPON-UHFFFAOYSA-N
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Description

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a dihydroisoquinoline core, a thiophen-3-yl substituent, and a 2-fluorobenzenesulfonamide group. Sulfonamides are widely explored in medicinal chemistry due to their bioactivity, including enzyme inhibition and receptor modulation . The dihydroisoquinoline moiety may contribute to binding affinity in neurological targets, while the thiophene and fluorophenyl groups likely influence electronic properties and metabolic stability.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2S2/c22-19-7-3-4-8-21(19)28(25,26)23-13-20(18-10-12-27-15-18)24-11-9-16-5-1-2-6-17(16)14-24/h1-8,10,12,15,20,23H,9,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUQRNXTKIHPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3F)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzenesulfonamide involves multiple steps, beginning with the preparation of key intermediates. One common approach involves:

  • Formation of the dihydroisoquinoline: : Starting with commercially available isoquinoline, a series of reactions including hydrogenation and functionalization yield the dihydroisoquinoline intermediate.

  • Incorporation of the thiophene ring: : Through a cross-coupling reaction, such as the Suzuki or Stille coupling, thiophene derivatives are introduced to form the desired thiophene-substituted dihydroisoquinoline.

  • Attachment of the fluorobenzenesulfonamide group: : This final step typically involves a sulfonamide formation reaction, where the fluorobenzene sulfonyl chloride reacts with the amine functionality of the dihydroisoquinoline-thiophene intermediate under mild conditions.

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows a similar pathway but may involve optimized reaction conditions, catalysts, and purification methods to ensure higher yields and purity. Continuous flow synthesis and process intensification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, especially at the dihydroisoquinoline ring, leading to the formation of quinoline derivatives.

  • Reduction: : The compound is also amenable to reduction, particularly at the thiophene and dihydroisoquinoline rings, resulting in partially or fully hydrogenated products.

  • Substitution: : N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzenesulfonamide can participate in various substitution reactions, including nucleophilic aromatic substitution at the fluorobenzene ring.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: : Halides, nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions vary depending on the specific conditions but often include quinoline derivatives from oxidation, fully hydrogenated isoquinoline-thiophene compounds from reduction, and various substituted benzene sulfonamides from nucleophilic substitution.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound's unique structure allows it to act as a ligand in transition metal catalysis, facilitating various organic transformations.

  • Material Science: : Its incorporation into polymeric materials enhances their electronic properties, making it useful in the development of organic semiconductors and conductive polymers.

Biology

  • Drug Development: : Its structural motifs are present in several bioactive compounds, leading to research into its potential as a pharmaceutical agent, particularly in targeting specific enzymes and receptors.

  • Biochemical Probes: : The compound is used in probing biological systems to study enzyme activity and protein interactions.

Medicine

  • Diagnostics: : Use in developing diagnostic tools, particularly in imaging techniques.

Industry

  • Chemical Manufacturing: : As an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

  • Electronic Industry: : Its application in creating novel organic electronic materials.

Mechanism of Action

Molecular Targets and Pathways

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzenesulfonamide interacts with various molecular targets, including:

  • Enzyme Inhibition: : It can inhibit enzymes involved in metabolic pathways, such as kinases and proteases, through competitive or non-competitive binding.

  • Receptor Modulation: : The compound may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

The precise mechanism involves the binding of the compound to its molecular target, causing a conformational change that either activates or inhibits the target's function.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Routes: highlights the use of sodium hydroxide-mediated cyclization to form triazole-thiones. Similar strategies might apply to synthesizing the target compound’s dihydroisoquinoline core .
  • Spectroscopic Validation : IR and NMR data () confirm the importance of spectral analysis in verifying tautomeric forms and functional group integrity, a critical step for quality control in sulfonamide derivatives .

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC23H26N2O2S2
Molecular Weight426.6 g/mol
CAS Number954672-15-2
StructureStructure

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of 3,4-dihydroisoquinoline : This is achieved through hydrogenation of isoquinoline.
  • Alkylation with Thiophene : The thiophen-3-yl group is introduced via an alkylation reaction.
  • Sulfonylation : The final step involves sulfonylation with 2-fluorobenzenesulfonyl chloride under basic conditions.

This compound exhibits its biological activity primarily through interactions with various enzymes and receptors. Its mechanism often involves inhibition or modulation of these targets, influencing multiple biochemical pathways.

Pharmacological Effects

Research indicates that the compound may possess:

  • Anticholinesterase Activity : Similar compounds have shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease .
  • Neuroprotective Properties : The structural characteristics suggest potential neuroprotective effects, possibly through modulation of neurotransmitter levels.

Case Studies and Research Findings

  • In Vitro Studies : In laboratory settings, compounds similar to this compound have demonstrated significant inhibition of AChE with IC50 values in the low micromolar range .
  • Molecular Docking Studies : Computational studies have shown favorable binding interactions between this compound and the active site of AChE, supporting its potential as a therapeutic agent for cognitive disorders .
  • Comparative Analysis : In comparison to other known AChE inhibitors, this compound's unique structure allows for selective targeting, which could reduce side effects associated with non-selective inhibitors .

Q & A

Q. Why do crystallographic data show multiple conformations of the dihydroisoquinoline moiety?

  • Methodological Answer : Analyze temperature factors (B-factors) in SHELXL-refined structures . If B-factors > 30 Ų, consider lattice flexibility or solvent interactions. Perform variable-temperature NMR (−20°C to 50°C) to correlate solution-state dynamics with solid-state disorder.

Stability and Formulation

Q. How to determine the compound’s photostability for in vivo studies?

  • Methodological Answer : Expose to UV light (320–400 nm) for 24–72 hrs. Monitor degradation via UPLC-PDA at 254 nm. Use accelerated stability protocols (ICH Q1B) and identify degradation products with HRMS/MS. Formulate with antioxidants (e.g., BHT) if dimerization occurs .

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